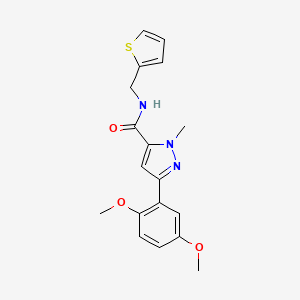
3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and it also contains a thiophene ring, another type of heterocyclic compound . The presence of the dimethoxyphenyl group suggests that it might have interesting biological activities, as methoxy groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings, along with the dimethoxyphenyl group, would contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrazole ring can participate in nucleophilic substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structure of similar compounds to 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide. For instance, Prabhuswamy et al. (2016) focused on synthesizing a related compound and analyzing its crystal and molecular structure using X-ray diffraction. The study highlights the importance of N H⋯O and C H⋯O hydrogen bond interactions in stabilizing the compound's structure (Prabhuswamy et al., 2016).
Potential Anti-Inflammatory Applications
The synthesis of novel pyrazole derivatives, which are structurally related to the specified compound, has been studied for their potential anti-inflammatory properties. For example, El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives and evaluated their in vivo anti-inflammatory activity. These compounds showed significant activity, suggesting potential therapeutic applications in inflammation-related conditions (El‐Hawash & El-Mallah, 1998).
Antimicrobial and Molecular Docking Studies
The antimicrobial properties of related pyrazole-thiophene derivatives have been investigated. Talupur et al. (2021) synthesized a series of compounds and conducted antimicrobial evaluation and molecular docking studies, highlighting the potential of these compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Non-Linear Optical Properties
The non-linear optical (NLO) properties of pyrazole-thiophene-based amide derivatives were explored by Kanwal et al. (2022). This study delved into the structural features and NLO properties of the synthesized compounds, offering insights into their potential applications in optical technologies (Kanwal et al., 2022).
Green Synthesis Approaches
Research has also focused on the green synthesis of thiophenyl pyrazoles and isoxazoles, as demonstrated by Sowmya et al. (2018). This study emphasizes environmentally friendly synthesis methods and the exploration of antimicrobial activity (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Future Directions
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21-16(18(22)19-11-13-5-4-8-25-13)10-15(20-21)14-9-12(23-2)6-7-17(14)24-3/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONONKZXWYVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2865642.png)
![(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2865643.png)

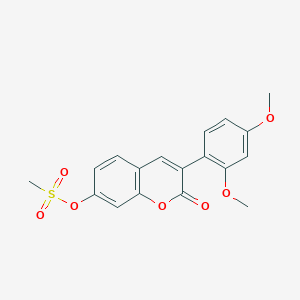

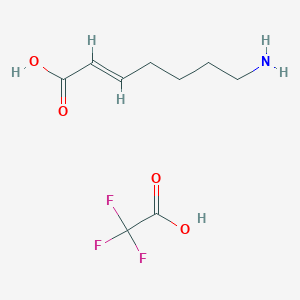
![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2865655.png)
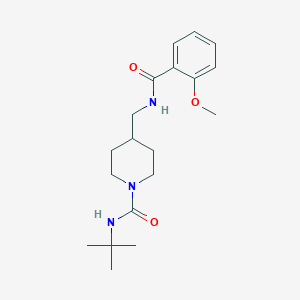

![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)
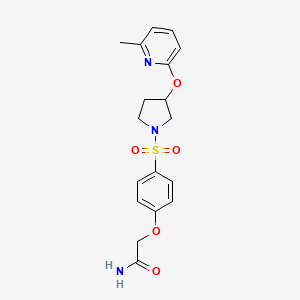
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2865662.png)